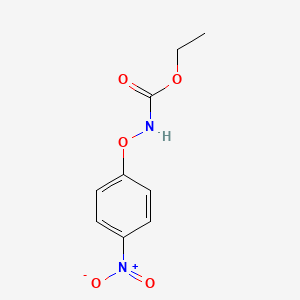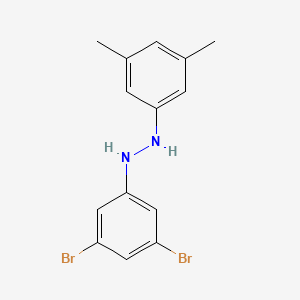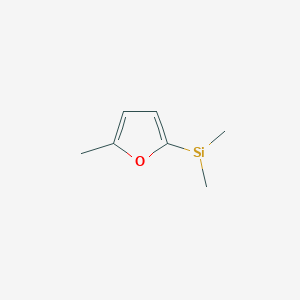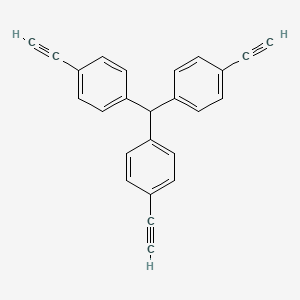
ytterbium(3+);trinitrate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a salt of ytterbium and nitric acid, forming colorless, hygroscopic crystals that are soluble in water and ethanol . This compound is widely used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium(III) nitrate hexahydrate can be synthesized by reacting ytterbium oxide (Yb₂O₃) or ytterbium hydroxide (Yb(OH)₃) with nitric acid (HNO₃). The reaction typically involves dissolving the ytterbium compound in concentrated nitric acid, followed by crystallization to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, ytterbium(III) nitrate hexahydrate is produced by dissolving ytterbium oxide in a mixture of nitric acid and water. The solution is then evaporated to crystallize the hexahydrate form. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Ytterbium(III) nitrate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form ytterbium oxide (Yb₂O₃) upon heating.
Substitution: It can participate in substitution reactions with other nitrates or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Heating in the presence of a reducing agent like hydrogen gas (H₂) or carbon monoxide (CO).
Substitution: Reactions with other nitrates or ligands in aqueous or organic solvents.
Major Products Formed
Oxidation: Ytterbium oxide (Yb₂O₃).
Reduction: Metallic ytterbium (Yb).
Substitution: Various ytterbium complexes depending on the substituent used.
Scientific Research Applications
Ytterbium(III) nitrate hexahydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which ytterbium(III) nitrate hexahydrate exerts its effects depends on its application:
Catalysis: Acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.
Luminescence: Ytterbium ions (Yb³⁺) can absorb and emit light, making them useful in optical applications.
Medical Imaging: Enhances contrast in imaging techniques due to its high atomic number and ability to interact with X-rays.
Comparison with Similar Compounds
Similar Compounds
Terbium(III) nitrate hexahydrate: Similar in structure and used in luminescent materials.
Erbium(III) nitrate hexahydrate: Used in optical applications and similar in chemical behavior.
Neodymium(III) nitrate hexahydrate: Employed in the production of high-strength magnets and lasers.
Uniqueness
Ytterbium(III) nitrate hexahydrate is unique due to its specific electronic configuration and properties, making it particularly suitable for applications in upconversion materials and as a dopant in various advanced materials .
Properties
CAS No. |
13839-85-5 |
|---|---|
Molecular Formula |
H12N3O15Yb |
Molecular Weight |
467.15 g/mol |
IUPAC Name |
ytterbium(3+);trinitrate;hexahydrate |
InChI |
InChI=1S/3NO3.6H2O.Yb/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 |
InChI Key |
YUDXIXJILDPJEF-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



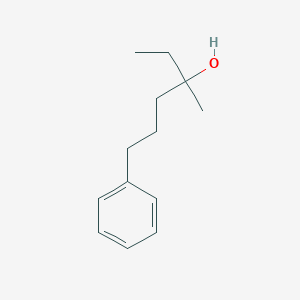
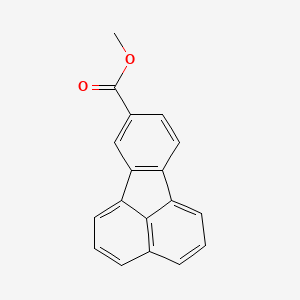
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
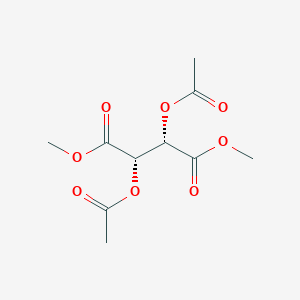
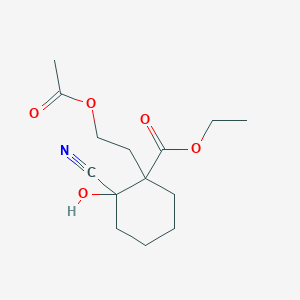


![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
